4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate
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Overview
Description
4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE is a complex organic compound that features a thiazole ring, an acetylamino group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE typically involves multi-step organic reactionsThe final step involves the esterification of the phenyl group with acetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, ensuring that the reactions are efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE: Unique due to its specific functional groups and structural features.
N-(4-{[(7-{[4-(ACETYLAMINO)ANILINO]SULFONYL}-4,5-DINITRO-9-OXO-9H-FLUOREN-2-YL)SULFONYL]AMINO}PHENYL)ACETAMIDE: Similar in having an acetylamino group but differs in the presence of sulfonyl and nitro groups.
N-(4-((4-(((4-(ACETYLAMINO)PHENYL)SULFONYL)AMINO)ANILINO)SULFONYL)PHENYL)ACETAMIDE: Shares the acetylamino and phenyl groups but has additional sulfonyl groups.
Uniqueness
4-{2-[4-(ACETYLAMINO)ANILINO]-1,3-THIAZOL-4-YL}PHENYL ACETATE is unique due to its combination of a thiazole ring and phenyl acetate moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-[2-(4-acetamidoanilino)-1,3-thiazol-4-yl]phenyl] acetate |
InChI |
InChI=1S/C19H17N3O3S/c1-12(23)20-15-5-7-16(8-6-15)21-19-22-18(11-26-19)14-3-9-17(10-4-14)25-13(2)24/h3-11H,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
WZGZGDXGENBKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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